molecular formula C8H6ClN3 B180473 4-Chloro-2-methylpyrido[3,4-d]pyrimidine CAS No. 101900-98-5

4-Chloro-2-methylpyrido[3,4-d]pyrimidine

Cat. No. B180473
CAS RN: 101900-98-5
M. Wt: 179.6 g/mol
InChI Key: AAEIBEFIEMQBRL-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyrido[3,4-d]pyrimidine is a chemical compound with the molecular formula C8H6ClN3 . It is a solid substance and has a molecular weight of 179.61 .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-methylpyrido[3,4-d]pyrimidine is 1S/C8H6ClN3/c1-5-11-7-4-10-3-2-6(7)8(9)12-5/h2-4H,1H3 . This indicates the positions of the atoms in the molecule and their connectivity.


Physical And Chemical Properties Analysis

4-Chloro-2-methylpyrido[3,4-d]pyrimidine is a solid substance . It has a molecular weight of 179.61 .

Scientific Research Applications

Anticancer Therapeutics

4-Chloro-2-methylpyrido[3,4-d]pyrimidine: derivatives have been explored for their potential as anticancer agents. They are particularly studied for their ability to inhibit various cancer targets, including tyrosine kinase, which plays a crucial role in the signaling pathways of cancer cells . The compound’s structural similarity to nucleotides allows it to interfere with DNA synthesis, making it a candidate for targeted cancer therapies.

Kinase Inhibition

This compound serves as a scaffold for the development of kinase inhibitors. Kinases are enzymes that are critical in signaling pathways for cell growth and proliferation. By inhibiting specific kinases, researchers can potentially develop treatments for diseases where cell signaling goes awry, such as cancer and inflammatory conditions .

Neurological Disorders

The pyrido[3,4-d]pyrimidine scaffold is being investigated for its role in the treatment of neurological disorders. Its ability to cross the blood-brain barrier makes it a valuable candidate for the development of drugs targeting central nervous system (CNS) diseases .

Antimicrobial Activity

Research has indicated that pyrido[3,4-d]pyrimidine derivatives exhibit antimicrobial properties. This is particularly relevant in the search for new antibiotics to combat resistant strains of bacteria .

Rheumatoid Arthritis

Some derivatives of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine have shown potential activity against rheumatoid arthritis. The compound’s anti-inflammatory properties are being explored to develop new treatments for this chronic autoimmune disease .

Drug Synthesis and Design

The compound is used in the synthesis of various drugs due to its versatile scaffold that can be modified to target a wide range of biological activities. It’s a key intermediate in the design of new molecules with therapeutic potential .

Safety and Hazards

4-Chloro-2-methylpyrido[3,4-d]pyrimidine is classified as dangerous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . Proper safety precautions should be taken during production, storage, transportation, and usage to prevent contact, inhalation, and fire hazards .

Future Directions

There is ongoing research into the synthesis and potential applications of pyrido[3,4-d]pyrimidines and similar compounds . These compounds are of great interest due to their biological potential and are being studied for the development of new therapies .

properties

IUPAC Name

4-chloro-2-methylpyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c1-5-11-7-4-10-3-2-6(7)8(9)12-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEIBEFIEMQBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544427
Record name 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylpyrido[3,4-d]pyrimidine

CAS RN

101900-98-5
Record name 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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